3,6,7-Trichloroquinoline-8-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7-Trichloroquinoline-8-carboxylic Acid is a chemical compound with the molecular formula C10H4Cl3NO2 and a molecular weight of 276.5 g/mol . This compound is characterized by its light yellow to beige solid form and is slightly soluble in DMSO . It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,6,7-Trichloroquinoline-8-carboxylic Acid involves multiple steps, typically starting with the chlorination of quinoline derivatives. The reaction conditions often require the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
3,6,7-Trichloroquinoline-8-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6,7-Trichloroquinoline-8-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3,6,7-Trichloroquinoline-8-carboxylic Acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
3,6,7-Trichloroquinoline-8-carboxylic Acid can be compared with other similar compounds, such as:
3,7-Dichloroquinoline-8-carboxylic Acid: This compound has two chlorine atoms instead of three and exhibits different chemical and biological properties.
3,6-Dichloroquinoline-8-carboxylic Acid: With only two chlorine atoms, this compound also shows distinct reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various research and industrial applications.
Biological Activity
3,6,7-Trichloroquinoline-8-carboxylic acid (TCQCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article synthesizes existing research findings on the biological activity of TCQCA, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
TCQCA is a chlorinated derivative of quinoline, characterized by the presence of three chlorine atoms at positions 3, 6, and 7 on the quinoline ring and a carboxylic acid group at position 8. This unique structure contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
- Mechanism of Action : TCQCA exhibits antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting DNA gyrase, an essential enzyme for bacterial replication. This mechanism is similar to that of other quinoline derivatives which have been shown to be effective against both Gram-positive and Gram-negative bacteria.
-
Case Studies :
- In a study evaluating the antibacterial efficacy of various quinoline derivatives, TCQCA demonstrated significant activity against strains of Staphylococcus aureus and Escherichia coli, outperforming several traditional antibiotics in terms of minimum inhibitory concentration (MIC) values .
- Another investigation highlighted TCQCA's effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a treatment for chronic infections where biofilms are prevalent .
Herbicidal Activity
TCQCA has been recognized for its herbicidal properties, particularly as a selective herbicide for controlling grassy weeds in various crops. It operates by inhibiting specific metabolic pathways in plants.
- Mechanism of Action : The compound interferes with photosynthesis and amino acid biosynthesis pathways in susceptible plant species. This dual-action mechanism enhances its efficacy as a herbicide.
-
Research Findings :
- Field trials have shown that TCQCA effectively reduces weed biomass without adversely affecting crop yield, making it a valuable tool in integrated pest management strategies .
- Comparative studies indicated that TCQCA is more effective than traditional herbicides like glyphosate in certain applications, leading to lower environmental impact .
Structure-Activity Relationship (SAR)
The biological activity of TCQCA can be attributed to its structural features. The presence of multiple chlorine substituents enhances lipophilicity, facilitating better membrane penetration in microbial cells. Research has established that modifications to the quinoline core can significantly alter the compound's potency and spectrum of activity.
Compound | Chlorine Substitution | Antibacterial Activity (MIC µg/mL) | Herbicidal Efficacy |
---|---|---|---|
TCQCA | 3,6,7 | 16 (against E. coli) | High |
3-Chloroquinoline-8-carboxylic Acid | 1 | 32 | Moderate |
6-Chloroquinoline-8-carboxylic Acid | 1 | 64 | Low |
Properties
IUPAC Name |
3,6,7-trichloroquinoline-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-1-4-2-6(12)8(13)7(10(15)16)9(4)14-3-5/h1-3H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJRXEOBZSZSLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=NC=C1Cl)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.